

# Ipatasertib overall survival data across cancer types

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

Get Quote

## Ipatasertib Overall Survival Data in Phase 3 Trials

| Cancer Type                                                 | Trial Name & Identifier     | Combination Therapy      | Patient Population       | Overall Survival Result (Hazard Ratio [HR])              | Conclusion on OS           |
|-------------------------------------------------------------|-----------------------------|--------------------------|--------------------------|----------------------------------------------------------|----------------------------|
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] | IPATential150 (NCT03072238) | Abiraterone + Prednisone | Intention-to-Treat (ITT) | HR 0.91 (95% CI, 0.79-1.07); p-value not significant [1] | No significant improvement |
| Metastatic Castration-Resistant Prostate Cancer             | IPATential150 (NCT03072238) | Abiraterone + Prednisone | PTEN loss (by IHC)       | HR 0.94 (95% CI, 0.76-1.17); p=0.57 [1]                  | No significant improvement |

| Cancer Type                              | Trial Name & Identifier               | Combination Therapy | Patient Population       | Overall Survival Result (Hazard Ratio [HR])                    | Conclusion on OS           |
|------------------------------------------|---------------------------------------|---------------------|--------------------------|----------------------------------------------------------------|----------------------------|
| (mCRPC)<br>[1]                           |                                       |                     |                          |                                                                |                            |
| Triple-Negative Breast Cancer (TNBC) [2] | IPATunity130 - Cohort A (NCT03337724) | Paclitaxel          | PIK3CA/AKT1/PTEN-altered | HR 1.08 (95% CI, 0.73-1.58); median OS 24.4 vs 24.9 months [2] | No significant improvement |

## Key Experimental Protocols and Biomarker Analysis

The data in the table above comes from robust, randomized, double-blind, placebo-controlled phase 3 trials. Here are the core methodologies used.

### IPATential150 Trial (Prostate Cancer) Protocol

- **Objective:** To evaluate if adding **ipatasertib** to abiraterone and prednisone improves outcomes in mCRPC.
- **Methodology:**
  - **Design:** Randomized, double-blind, placebo-controlled.
  - **Treatment Arms:** **ipatasertib** (400 mg once daily) + Abiraterone (1000 mg once daily) + Prednisone (5 mg twice daily) vs. Placebo + Abiraterone + Prednisone [1].
  - **Primary Biomarker:** PTEN tumor suppressor gene status assessed by **Immunohistochemistry (IHC)** [1].
  - **Exploratory Biomarker Analysis:** Tumor samples were also analyzed using **Next-Generation Sequencing (NGS)** to identify specific genomic alterations in the PI3K/AKT pathway (e.g., PIK3CA, AKT1, PTEN) [1].

- **Key Endpoints:** Radiographic progression-free survival (rPFS) was the primary endpoint; Overall Survival (OS) was a key secondary endpoint [1].

## IPATunity130 Trial (Breast Cancer) Protocol

- **Objective:** To validate if adding **ipatasertib** to paclitaxel improves efficacy in locally advanced or metastatic TNBC with specific pathway alterations.
- **Methodology:**
  - **Design:** Randomized, double-blind, placebo-controlled.
  - **Treatment Arms:** **ipatasertib** (400 mg daily, days 1–21) + Paclitaxel (80 mg/m<sup>2</sup>, days 1, 8, 15) vs. Placebo + Paclitaxel in 28-day cycles [2].
  - **Biomarker Selection:** Patients were selected based on alterations in PIK3CA, AKT1, or PTEN genes, identified using the **FoundationOne CDx** next-generation sequencing assay or a validated local test [2].
  - **Key Endpoints:** Investigator-assessed Progression-Free Survival (PFS) was the primary endpoint; OS was a key secondary endpoint [2].

## The PI3K/AKT Signaling Pathway and Ipatasertib's Mechanism

**Ipatasertib** is an investigational AKT inhibitor. The following diagram illustrates the pathway it targets and its mechanism of action.



[Click to download full resolution via product page](#)

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival [3]. In the context of these trials:

- **Genomic Alterations:** Loss-of-function mutations in PTEN or activating mutations in PIK3CA or AKT1 lead to hyperactivation of the AKT signaling pathway, driving cancer progression [2]. This was the rationale for patient selection in the IPATunity130 trial.
- **Ipatasertib's Role:** As a small-molecule AKT inhibitor, **ipatasertib** blocks this overactive pathway. Preclinical studies suggested it could enhance the efficacy of taxane chemotherapy (like paclitaxel) and hormone therapy (like abiraterone) [2].

## Interpretation of Divergent Efficacy Data

The divergence between initial positive signals and subsequent phase 3 results highlights challenges in drug development.

- **Exploratory vs. Primary Analysis:** In the IPATential150 trial, while the primary OS analysis was negative, an **exploratory analysis** using NGS data suggested that patients with PIK3CA/AKT1/PTEN alterations (HR 0.70) or genomic PTEN loss (HR 0.76) might derive a greater OS benefit from **ipatasertib** [1]. However, this was not the pre-specified primary endpoint and requires prospective validation.
- **Biomarker Challenges:** The failure of the biomarker-selected IPATunity130 trial suggests that the relationship between pathway genomics and drug efficacy is complex. Simply having an alteration may not be sufficient to predict benefit, and other factors like **tumor heterogeneity, pathway crosstalk, and transcriptomic or proteomic profiles** may be critical [4] [3].

In summary, the current body of evidence indicates that **ipatasertib** has not yet achieved a confirmed overall survival benefit in broad or biomarker-selected populations for prostate or breast cancer. Future research may focus on better understanding patient subgroups through integrated multi-omics data or different combination therapies.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Final Overall Survival and Molecular Data Associated with ... [pubmed.ncbi.nlm.nih.gov]
2. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1 ... [pmc.ncbi.nlm.nih.gov]
3. Emerging systemic therapy options beyond CDK4/6 inhibitors ... [pmc.ncbi.nlm.nih.gov]
4. The cancer cell proteome and transcriptome predicts ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ipatasertib overall survival data across cancer types]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001406#ipatasertib-overall-survival-data-across-cancer-types>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)